![molecular formula C22H21BrClN3OS B2637216 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226426-84-1](/img/structure/B2637216.png)
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
The compound “2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone” is a complex organic molecule. It contains several functional groups, including an imidazole ring, a thioether group, and a ketone group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters as building blocks . Protodeboronation, a process not well developed, is used to create these compounds. This process is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The imidazole ring, bromophenyl group, chlorophenyl group, thioether group, and piperidinyl group all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the functional groups present in the molecule. For instance, the imidazole ring might undergo reactions typical for aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present in the molecule. For instance, the presence of an imidazole ring, a thioether group, and a ketone group would likely influence the compound’s reactivity, polarity, and solubility .Scientific Research Applications
Antimicrobial Activity
- Azole-containing piperazine derivatives, structurally similar to the queried compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives exhibited significant antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole, indicating potential applications in treating microbial infections (Gan, Fang, & Zhou, 2010).
Heme Oxygenase Inhibition
- A series of 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and their derivatives were designed as selective inhibitors of heme oxygenases (HO-1 and HO-2), enzymes involved in the catabolism of heme. These inhibitors have shown potential for pharmacological and therapeutic applications, suggesting a possible research direction for the compound (Roman et al., 2010).
Molecular Structure Analysis
- Studies on the hydrogen-bonding patterns of enaminones, which share a bromophenyl component similar to the compound of interest, provide insights into the structural characteristics that could influence their biological activity and potential applications in material science or drug design (Balderson et al., 2007).
Computational Chemistry
- Computational studies have been conducted on the nucleophilic substitution reaction of imidazole with various bromo-arylethanone derivatives. These studies offer a theoretical foundation that could be applicable to the chemical reactions and properties of the queried compound, facilitating the exploration of its potential uses in chemical synthesis or pharmaceutical development (Erdogan & Erdoğan, 2019).
Anticancer Research
- Piperidine-containing pyrimidine imines and thiazolidinones, with a focus on microwave-assisted synthesis and their antibacterial activities, suggest the exploration of similar compounds for anticancer properties. The research indicates a methodology for rapidly synthesizing compounds that could be tested against various cancer cell lines (Merugu, Ramesh, & Sreenivasulu, 2010).
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactivity, and study of its potential applications. Given the complexity of its structure, this compound could have interesting chemical properties that warrant further investigation .
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrClN3OS/c23-17-6-4-16(5-7-17)20-14-25-22(27(20)19-10-8-18(24)9-11-19)29-15-21(28)26-12-2-1-3-13-26/h4-11,14H,1-3,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPSTBQBPQLVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone |
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